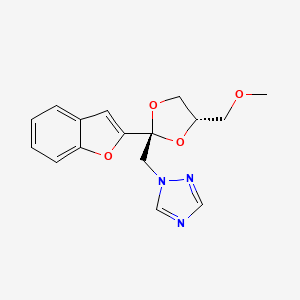
2-Naphthol, dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthol, dichloro- is a derivative of 2-naphthol, a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C₁₀H₇OH. It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive. 2-Naphthol is widely used as an intermediate for the production of dyes and other compounds .
Méthodes De Préparation
2-Naphthol, dichloro- can be synthesized through various methods. One common method involves the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide. The product is then neutralized with acid to give 2-naphthol . Industrial production methods often involve the fusion of 2-naphthalenesulfonic acid with caustic soda .
Analyse Des Réactions Chimiques
2-Naphthol, dichloro- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Some reactions of 2-naphthol are explicable with reference to its tautomerism, which produces a small amount of the keto tautomer . Common reagents and conditions used in these reactions include dimethylthiocarbamoyl chloride for the Newman–Kwart rearrangement . Major products formed from these reactions include 2-aminonaphthalene and various heterocyclic compounds .
Applications De Recherche Scientifique
2-Naphthol, dichloro- has a wide range of scientific research applications. It is used in the synthesis of diverse heterocyclic compounds, such as xanthenes, chromenes, oxazines, furans, and naphthopyrans . These compounds have significant biological activities, including antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV properties . Additionally, 2-naphthol is used in the field of material science, dyes and pigment science, and agrochemistry .
Mécanisme D'action
The mechanism of action of 2-Naphthol, dichloro- involves its properties as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . This compound exerts its effects through its electron-rich aromatic framework, which allows it to participate in various organic transformations . The molecular targets and pathways involved include the nucleophilic sites at the C-1 position, phenolic oxygen, and C-3 position .
Comparaison Avec Des Composés Similaires
2-Naphthol, dichloro- is similar to other naphthol derivatives, such as 1-naphthol and 2-naphthalenethiol. it is more reactive due to its unique reactivity conferred by the hydroxyl group at the 2-position . This makes it a valuable precursor for the synthesis of various heterocyclic compounds . Other similar compounds include 1-naphthol, which is used in the manufacture of dyes and dye intermediates .
Propriétés
Numéro CAS |
65253-32-9 |
|---|---|
Formule moléculaire |
C10H6Cl2O |
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
1,6-dichloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H |
Clé InChI |
YUCXHHWEDKATAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2Cl)O)C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)






![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)



![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)


